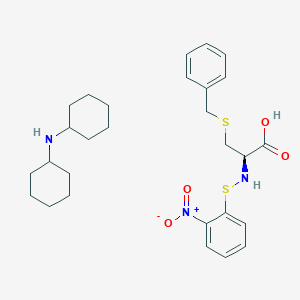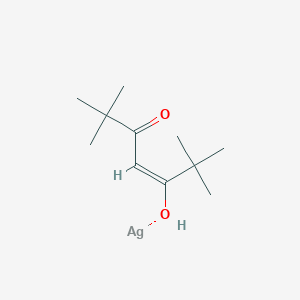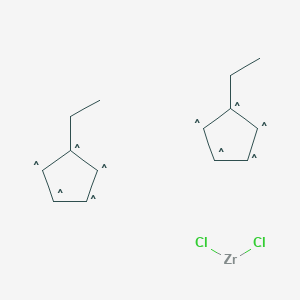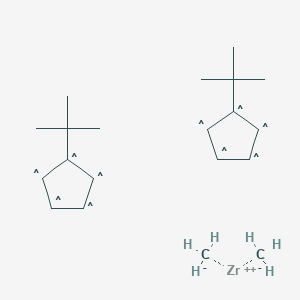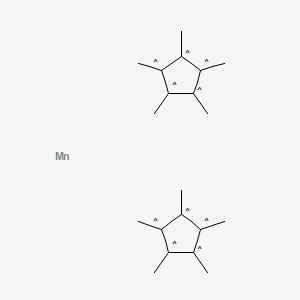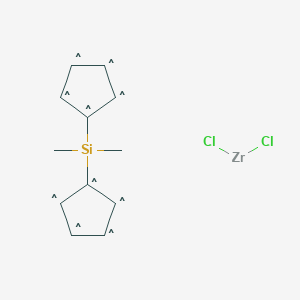
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is an organometallic compound with the molecular formula C12H14SiCl2Zr. It is a yellow crystalline solid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
As an organometallic compound, it is often used as a reagent, catalyst, and precursor material in various chemical reactions .
Mode of Action
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is known to be used in Ethene Oligomerization
Biochemical Pathways
Given its use in ethene oligomerization , it may influence the pathways related to this process.
Action Environment
This compound is sensitive to moisture and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and the presence of water or protic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride can be synthesized through the reaction of zirconium tetrachloride with dimethylsilyl-substituted cyclopentadienyl ligands. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process . The general reaction scheme is as follows:
ZrCl4+2(C5H4Si(CH3)2)→(C5H4Si(CH3)2)2ZrCl2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The product is typically purified through recrystallization or sublimation to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands.
Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state.
Hydrolysis: The compound reacts rapidly with water, leading to the formation of zirconium hydroxide and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alkylating Agents: For substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of zirconium.
Water and Protic Solvents: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields zirconium hydroxide, while substitution reactions can produce various organometallic complexes .
Aplicaciones Científicas De Investigación
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is used in the synthesis of advanced materials, including thin films and coatings.
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Chemical Research: The compound is used in various chemical research applications to study the properties and reactivity of organometallic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride
- Rac-dimethylsilylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride
Uniqueness
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is unique due to the presence of the dimethylsilyl group, which enhances its stability and reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications .
Propiedades
InChI |
InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDGOAAQKUSJSU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86050-32-0 |
Source


|
| Record name | [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
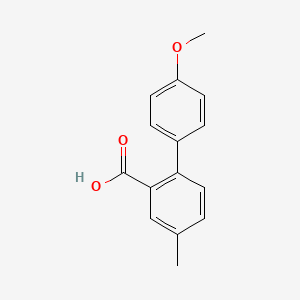
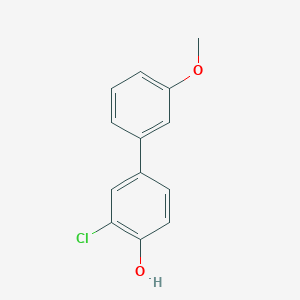
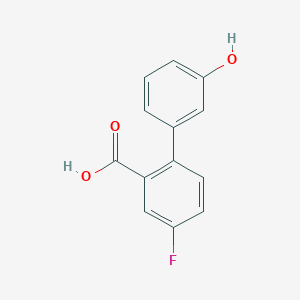
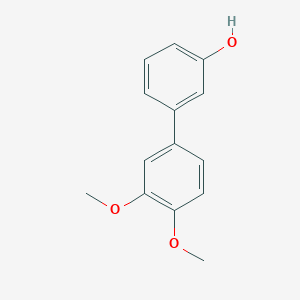
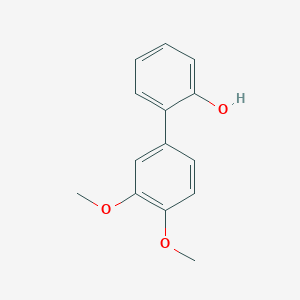
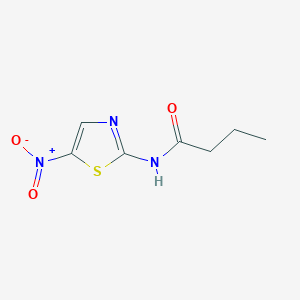
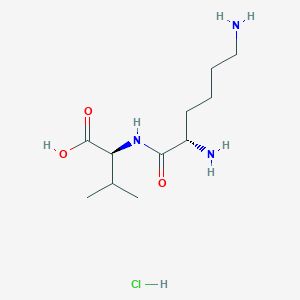
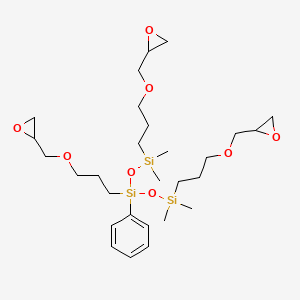
![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
